Cas no 2227745-59-5 ((2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol)

(2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol
- (2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol
- EN300-1748802
- 2227745-59-5
-
- インチ: 1S/C10H17NOS/c1-7(2)10-11-9(6-13-10)5-4-8(3)12/h6-8,12H,4-5H2,1-3H3/t8-/m0/s1
- InChIKey: OMFSGEXLXHRAOL-QMMMGPOBSA-N
- ほほえんだ: S1C=C(CC[C@H](C)O)N=C1C(C)C
計算された属性
- せいみつぶんしりょう: 199.10308534g/mol
- どういたいしつりょう: 199.10308534g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
(2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1748802-2.5g |
(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol |
2227745-59-5 | 2.5g |
$3782.0 | 2023-09-20 | ||
Enamine | EN300-1748802-10.0g |
(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol |
2227745-59-5 | 10g |
$8295.0 | 2023-06-03 | ||
Enamine | EN300-1748802-5g |
(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol |
2227745-59-5 | 5g |
$5594.0 | 2023-09-20 | ||
Enamine | EN300-1748802-10g |
(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol |
2227745-59-5 | 10g |
$8295.0 | 2023-09-20 | ||
Enamine | EN300-1748802-0.1g |
(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol |
2227745-59-5 | 0.1g |
$1697.0 | 2023-09-20 | ||
Enamine | EN300-1748802-1.0g |
(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol |
2227745-59-5 | 1g |
$1929.0 | 2023-06-03 | ||
Enamine | EN300-1748802-0.25g |
(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol |
2227745-59-5 | 0.25g |
$1774.0 | 2023-09-20 | ||
Enamine | EN300-1748802-0.05g |
(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol |
2227745-59-5 | 0.05g |
$1620.0 | 2023-09-20 | ||
Enamine | EN300-1748802-0.5g |
(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol |
2227745-59-5 | 0.5g |
$1851.0 | 2023-09-20 | ||
Enamine | EN300-1748802-5.0g |
(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol |
2227745-59-5 | 5g |
$5594.0 | 2023-06-03 |
(2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
(2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-olに関する追加情報
Recent Advances in the Study of (2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol (CAS: 2227745-59-5)
In recent years, the compound (2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol (CAS: 2227745-59-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole ring and chiral center, has shown promising potential in various therapeutic applications, including anti-inflammatory and anticancer activities. The latest studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacokinetic properties.
A recent study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of (2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol. The researchers demonstrated that this compound effectively inhibits the NF-κB signaling pathway, which plays a critical role in inflammation. In vitro and in vivo experiments revealed a significant reduction in pro-inflammatory cytokines, suggesting its potential as a novel anti-inflammatory agent. The study also highlighted the compound's favorable safety profile, with minimal cytotoxicity observed in normal cells.
Another groundbreaking research effort, detailed in ACS Chemical Biology, explored the anticancer potential of (2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol. The study identified that the compound induces apoptosis in cancer cells by activating the intrinsic mitochondrial pathway. Notably, it exhibited selective toxicity towards cancer cells while sparing healthy ones, a property highly sought after in oncology drug development. The researchers also performed molecular docking studies to understand the compound's interaction with key apoptotic proteins, providing insights for further structural optimization.
From a synthetic chemistry perspective, advancements have been made in the scalable production of (2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol. A recent publication in Organic Process Research & Development described an efficient enantioselective synthesis route, achieving high yield and purity. This development is crucial for facilitating future preclinical and clinical studies, as it ensures a reliable supply of the compound for further investigation.
Pharmacokinetic studies have also been conducted to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary results indicate good oral bioavailability and a reasonable half-life, making it a viable candidate for oral administration. However, further studies are needed to assess its potential drug-drug interactions and long-term safety.
In conclusion, (2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol (CAS: 2227745-59-5) represents a promising scaffold for the development of new therapeutic agents. Its diverse biological activities, coupled with recent advancements in synthesis and pharmacokinetics, underscore its potential in addressing unmet medical needs. Future research should focus on clinical translation and exploring its applications in combination therapies.
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